molecular formula C8H6ClFN2 B2361858 2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine CAS No. 1020035-40-8

2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine

Cat. No. B2361858
CAS RN: 1020035-40-8
M. Wt: 184.6
InChI Key: LTMCKRGRXKLJNT-UHFFFAOYSA-N
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Description

“2-(Chloromethyl)pyridine” is an organohalide that consists of a pyridine core bearing a chloromethyl group . It is one of three isomeric chloromethylpyridines . It is an alkylating agent and a precursor to pyridine-containing ligands .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a pyridine derivative with a halogenating agent . For example, 2-chloromethylpyridine can be synthesized by reacting 2-methylpyridine with carbon tetrachloride in the presence of a base .

Scientific Research Applications

Agrochemical Applications

“2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine” is a key structural motif in active agrochemical ingredients . It’s used in the synthesis of trifluoromethylpyridines (TFMP), which are widely used in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests .

Pharmaceutical Applications

This compound also plays a significant role in the pharmaceutical industry . Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

Material Science Applications

Imidazopyridine, a related compound, is useful in material science because of its structural character . It’s recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis of Fluazifop

2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction . Fluazifop is a selective herbicide used for post-emergence control of annual and perennial grass weeds in a variety of broadleaf crops .

Alkylation of p-tert-butylcalixarene

2-(Chloromethyl)pyridine hydrochloride was used as a reagent in base catalyzed alkylation of p-tert-butylcalixarene . This reaction is important in the synthesis of calixarenes, which are used in a wide range of applications from catalysis to materials science .

Synthesis of Gd3+ Diethylenetriaminepentaacetic Acid Bisamide Complex

This compound was used in the synthesis of a Gd3+ diethylenetriaminepentaacetic acid bisamide complex . This complex is a Zn2±sensitive magnetic resonance imaging contrast agent .

Safety and Hazards

2-Chloromethylpyridine is harmful by ingestion, inhalation, and skin absorption . It is a severe irritant of the skin, eyes, mucous membranes, and upper respiratory tract .

Mechanism of Action

    Target of Action

    Compounds with a pyridine core, such as “2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine”, are often used as precursors to pyridine-containing ligands . These ligands can bind to various biological targets, depending on their specific structure and functional groups.

    Mode of Action

    As an alkylating agent , “2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine” could potentially interact with its targets by transferring its chloromethyl group to a nucleophilic site on the target molecule. This can lead to changes in the target’s structure and function.

properties

IUPAC Name

2-(chloromethyl)-8-fluoroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFN2/c9-4-6-5-12-3-1-2-7(10)8(12)11-6/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMCKRGRXKLJNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1020035-40-8
Record name 2-(chloromethyl)-8-fluoroimidazo[1,2-a]pyridine
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